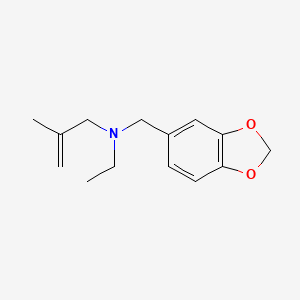![molecular formula C13H20N2O B3851985 2-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B3851985.png)
2-[(4-ethyl-1-piperazinyl)methyl]phenol
Vue d'ensemble
Description
2-[(4-ethyl-1-piperazinyl)methyl]phenol, also known as 4-EPIP, is a chemical compound that has been extensively studied for its potential applications in pharmaceutical research. It is a derivative of phenol and piperazine, and its unique structure has led to its use in a variety of scientific studies. In
Applications De Recherche Scientifique
2-[(4-ethyl-1-piperazinyl)methyl]phenol has been extensively studied for its potential applications in pharmaceutical research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-[(4-ethyl-1-piperazinyl)methyl]phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. Additionally, it has been shown to activate the nuclear factor-κB pathway, which plays a role in the regulation of immune responses.
Biochemical and physiological effects:
Studies have shown that 2-[(4-ethyl-1-piperazinyl)methyl]phenol has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(4-ethyl-1-piperazinyl)methyl]phenol in lab experiments is its well-established synthesis method, which allows for the production of high-quality compound for research purposes. Additionally, its unique structure and biological activities make it a valuable tool for studying various signaling pathways in the body. However, one of the limitations of using 2-[(4-ethyl-1-piperazinyl)methyl]phenol is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-[(4-ethyl-1-piperazinyl)methyl]phenol. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets for its use in pharmaceutical research. Furthermore, studies are needed to explore its potential use in combination with other drugs to enhance its therapeutic effects. Overall, 2-[(4-ethyl-1-piperazinyl)methyl]phenol is a promising compound for pharmaceutical research, and further studies are needed to fully explore its potential applications.
Propriétés
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-14-7-9-15(10-8-14)11-12-5-3-4-6-13(12)16/h3-6,16H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVLEPYZVODEIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5428112 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-chloro-3-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B3851926.png)
![1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B3851944.png)
![4-ethyl-2-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-5-(piperidin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3851945.png)
![ethyl 1-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B3851947.png)
![2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3851953.png)
![1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide](/img/structure/B3851954.png)
![4-[2-(allyloxy)benzyl]thiomorpholine](/img/structure/B3851959.png)
![N-(2-methoxyphenyl)-2-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B3851961.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6-chloro-4H-chromen-4-one](/img/structure/B3851965.png)
![1-acetyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B3851982.png)
![N-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-phenylethanamine](/img/structure/B3851991.png)
![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol](/img/structure/B3851992.png)